

Application Notes and Protocols for GMP-Compliant Synthesis of ¹⁸F-PSMA-1007

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	18F-Psma 1007	
Cat. No.:	B11934056	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Good Manufacturing Practice (GMP)-compliant automated synthesis of ¹⁸F-PSMA-1007, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of prostate cancer. The information compiled is based on established and validated one-step synthesis procedures.

Introduction

¹⁸F-PSMA-1007 is a fluorine-18 labeled ligand that targets the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. Its favorable characteristics, including high tumor uptake and reduced urinary excretion compared to other PSMA tracers, make it a valuable tool for the diagnosis and staging of prostate cancer.[1][2] The synthesis of ¹⁸F-PSMA-1007 can be efficiently automated, making it suitable for routine clinical production in compliance with GMP standards.[3][4][5] This protocol focuses on the more common and efficient one-step direct radiofluorination method.

Materials and Equipment

- 2.1. Reagents and Precursors
- PSMA-1007 precursor (trimethylammonium or trifluoroacetate salt)
- Tetrabutylammonium bicarbonate (TBAHCO₃) or other suitable base

- Anhydrous Acetonitrile (MeCN)
- Dimethyl sulfoxide (DMSO)
- Ethanol (EtOH) for medical use
- Water for Injection (WFI)
- Phosphate Buffered Saline (PBS)
- Sodium Ascorbate (as a stabilizer, optional)[6]

2.2. Consumables

- Sterile, pyrogen-free vials and syringes
- Solid Phase Extraction (SPE) cartridges (e.g., Chromafix PS-H+ and Chromafix C18ec)[3]
- Sterile filters (0.22 μm)

2.3. Equipment

- Automated radiosynthesis module (e.g., GE TRACERlab™ FX N Pro, TRACERlab™ MX, IBA Synthera+, NEPTIS mosaic-RS, Trasis AllInOne)[3][7][8]
- High-Performance Liquid Chromatography (HPLC) system with a radiodetector for quality control
- Gas Chromatography (GC) system for residual solvent analysis
- Dose calibrator
- pH meter or pH strips
- Endotoxin detection system

Experimental Protocol: Automated One-Step Synthesis

Methodological & Application

This protocol outlines the GMP-compliant, fully automated, one-step radiosynthesis of ¹⁸F-PSMA-1007.[3] The process involves the trapping of [¹⁸F]fluoride, azeotropic drying, nucleophilic substitution reaction, and purification via SPE cartridges.

3.1. Pre-Synthesis Preparation

- Ensure the automated synthesis module and all associated equipment have been validated and calibrated according to GMP guidelines.
- Aseptically assemble the single-use cassette and reagents on the synthesis module.
- Prepare a solution of the PSMA-1007 precursor (typically 1.0 to 3.0 mg) in DMSO.[3][6]

3.2. Automated Synthesis Steps

- [18F]Fluoride Trapping: Transfer the cyclotron-produced [18F]fluoride to the synthesis module and trap it on an anion exchange cartridge.
- Elution and Drying: Elute the trapped [18F]fluoride into the reaction vessel using a solution of tetrabutylammonium bicarbonate. Perform azeotropic drying of the [18F]fluoride-TBA complex under vacuum and heating (e.g., 120°C).[6]
- Radiolabeling Reaction: Add the precursor solution in DMSO to the dried [18F]fluoride. Heat the reaction mixture at a controlled temperature (e.g., 85°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[3]

Purification:

- After the reaction, dilute the crude mixture with a suitable solvent, such as a 5% ethanol solution.
- Load the diluted mixture onto a pre-conditioned SPE cartridge assembly (e.g., Chromafix PS-H+ and Chromafix C18ec).[3]
- Wash the cartridges with a 5% ethanol solution to remove unreacted [18F]fluoride and other impurities.[3]
- Elute the purified ¹⁸F-PSMA-1007 from the cartridge using a 30% ethanol solution.[3]

- Formulation: Dilute the eluted product with PBS to the desired final volume and radioactive concentration.[3] The final formulation may contain a small percentage of ethanol (e.g., 6.8-8%).[6][7]
- Sterile Filtration: Pass the final product through a 0.22 μm sterile filter into a sterile, pyrogenfree vial.

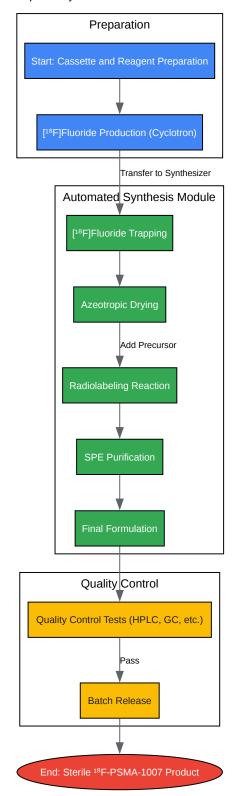
Data Presentation: Synthesis Performance

The following tables summarize the quantitative data from various GMP-compliant synthesis protocols for ¹⁸F-PSMA-1007 using different automated modules.

Table 1: Radiochemical Yield and Synthesis Time

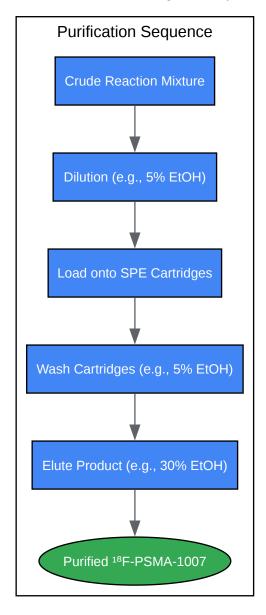
Synthesis Module	Radiochemical Yield (non- decay corrected)	Synthesis Time (min)	Starting Activity (GBq)	Reference
GE TRACERIAD FX FN	24.3 – 82.4%	55	40	[7]
GE TRACERIab MX	43.3 – 52.8%	45	up to 80	[7]
NEPTIS mosaic- RS	41.3 – 44.9%	45	up to 80	[7]
IBA SYNTHERA+	59.5 – 72.8%	35	up to 89	[7]
IBA Synthera Version 01	35 – 48%	33	Not Specified	[9]
Trasis AllInOne	48.6 ± 8.1%	40	Not Specified	[8]
MPS-200 (Sumitomo)	40 – 42%	< 60	Not Specified	[6]
Generic (Various)	30 – 80%	< 60	Not Specified	[3]

Table 2: Quality Control Specifications


Parameter	Specification	Analytical Method	Reference
Appearance	Clear, colorless solution, free of visible particles	Visual Inspection	European Pharmacopoeia
рН	4.5 - 7.5	pH meter or pH strips	[7][10]
Radiochemical Purity	≥ 95%	Radio-HPLC	[3][6][7][11]
Radionuclidic Identity	Fluorine-18	Gamma Spectroscopy	European Pharmacopoeia
Radionuclidic Purity	Half-life: 105 - 115 min	Dose Calibrator	European Pharmacopoeia
Residual Solvents	Acetonitrile: ≤ 410 μg/mLDMSO: ≤ 5000 μg/mLEthanol: ≤ 10% v/v	Gas Chromatography (GC)	[7]
Tetrabutylammonium (TBA)	< 260 μg/mL	Semi-quantitative spot test	[7]
Bacterial Endotoxins	< 175/V IU/mL (V = max. recommended dose in mL)	Limulus Amebocyte Lysate (LAL) test	European Pharmacopoeia
Sterility	Sterile	Sterility Test	European Pharmacopoeia
Filter Integrity	Pass	Bubble Point Test	European Pharmacopoeia
Molar Activity	> 1,000 GBq/µmol	HPLC	[6]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the GMP-compliant synthesis of ¹⁸F-PSMA-1007.



GMP-Compliant Synthesis Workflow for 18F-PSMA-1007

SPE Purification Logical Steps

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. sciforum.net [sciforum.net]
- 5. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A
 Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A
 Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer PMC
 [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GMP-Compliant Synthesis of ¹⁸F-PSMA-1007]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934056#gmp-compliant-synthesis-protocol-for-18f-psma-1007]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com